dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxypropyl group, and a benzene dicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The methoxypropyl group is introduced via an alkylation reaction, and the benzene dicarboxylate moiety is incorporated through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.
Scientific Research Applications
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate: shares similarities with other thiazolidinone derivatives and benzene dicarboxylates.
MDMB-4en-PINACA: A synthetic cannabinoid receptor agonist with a similar structural motif involving a thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C18H20N2O6S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6S2/c1-24-8-4-7-20-15(21)14(28-18(20)27)10-19-13-9-11(16(22)25-2)5-6-12(13)17(23)26-3/h5-6,9-10,21H,4,7-8H2,1-3H3 |
InChI Key |
HEDXTEMSQLFGRL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
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